5-Formyl-2-methanesulfonylbenzonitrile
Overview
Description
5-Formyl-2-methanesulfonylbenzonitrile is a chemical compound with the CAS Number: 1353878-08-6 . It has a molecular weight of 209.23 and its IUPAC name is 5-formyl-2-(methylsulfonyl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO3S/c1-14(12,13)9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 166 - 168 degrees Celsius .Scientific Research Applications
Synthesis of Strong Formylating Reagents
5-Formyl-2-methanesulfonylbenzonitrile has been explored in the synthesis of strong formylating reagents. One study discussed the synthesis of N,N,N',N'-Tetraformylhydrazine and tris(diformylamino)methane (formyl-aalen), emphasizing the reaction involving methanesulfonyl chloride, which is a key component in these syntheses. The proposed mechanism highlights the relevance of methanesulfonyl chloride in forming these strong formylating agents (Kantlehner et al., 2014).
Free Radicals in Astrophysical Interest
The compound has also been implicated in studies related to the detection and investigation of free radicals, particularly in low-temperature gas-grain reactions of astrophysical interest. This includes the study of formyl and methyl free radicals, shedding light on the fundamental processes for the synthesis of organic molecules in interstellar cloud dust grains (Zhitnikov & Dmitriev, 2002).
Catalytic Oxidation of Methane
Research into the catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions has also referenced this compound. This involves the oxidation of methane by air in an acetonitrile solution, showcasing the compound's role in facilitating these reactions (Nizova et al., 1997).
Methane Conversion to Formic Acid
Another significant application is in the conversion of methane to formic acid under mild conditions. This involves studying the turnover frequency for producing C1 liquid oxygenates, with the compound playing a role in facilitating these conversions (Zhu et al., 2021).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-formyl-2-methylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-14(12,13)9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVJFMEGXYHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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